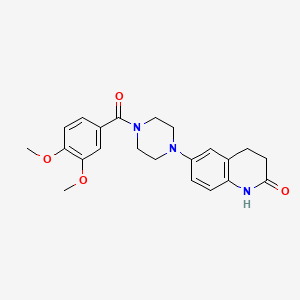
Vesnarinone
Cat. No. B1683823
Key on ui cas rn:
81840-15-5
M. Wt: 395.5 g/mol
InChI Key: ZVNYJIZDIRKMBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04415572
Procedure details


2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]cinnamic acid (5 g) was dissolved in DMF (50 ml), and 5% palladium-carbon (0.5 g) was added to the solution. The mixture was reacted at 80° C. for 4 hours using Parr's apparatus at a hydrogen gas pressure of 3 kg/cm2. After removing hydrogen gas, the content was taken out. After removing the catalyst, the reaction mixture was concentrated to half the original volume and poured into a large volume of water. Crystals which precipitated were collected by filtration and recrystallized from ethanol-chloroform to give 2.9 g of 6-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-3,4-dihydrocarbostyril, m.p. 238°-239.5° C., colorless granules.
Name
2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]cinnamic acid
Quantity
5 g
Type
reactant
Reaction Step One



Name
palladium-carbon
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:12]=[CH:11][C:10]([N:13]2[CH2:18][CH2:17][N:16]([C:19](=[O:30])[C:20]3[CH:25]=[CH:24][C:23]([O:26][CH3:27])=[C:22]([O:28][CH3:29])[CH:21]=3)[CH2:15][CH2:14]2)=[CH:9][C:3]=1[CH:4]=[CH:5][C:6]([OH:8])=O.[H][H]>CN(C=O)C.[C].[Pd]>[CH3:29][O:28][C:22]1[CH:21]=[C:20]([CH:25]=[CH:24][C:23]=1[O:26][CH3:27])[C:19]([N:16]1[CH2:15][CH2:14][N:13]([C:10]2[CH:9]=[C:3]3[C:2](=[CH:12][CH:11]=2)[NH:1][C:6](=[O:8])[CH2:5][CH2:4]3)[CH2:18][CH2:17]1)=[O:30] |f:3.4|
|
Inputs


Step One
|
Name
|
2-Amino-5-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]cinnamic acid
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=C(C=CC(=O)O)C=C(C=C1)N1CCN(CC1)C(C1=CC(=C(C=C1)OC)OC)=O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
palladium-carbon
|
|
Quantity
|
0.5 g
|
|
Type
|
catalyst
|
|
Smiles
|
[C].[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The mixture was reacted at 80° C. for 4 hours
|
|
Duration
|
4 h
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing hydrogen gas
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After removing the catalyst
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the reaction mixture was concentrated to half the original volume
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
poured into a large volume of water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Crystals which precipitated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
were collected by filtration
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
recrystallized from ethanol-chloroform
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C=C(C(=O)N2CCN(CC2)C=2C=C3CCC(NC3=CC2)=O)C=CC1OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.9 g | |
| YIELD: CALCULATEDPERCENTYIELD | 60.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
